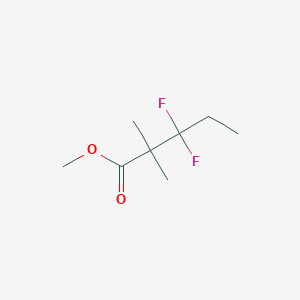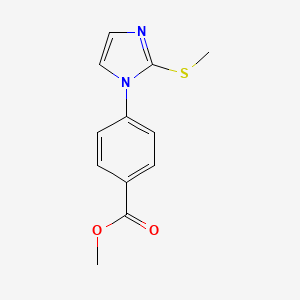
(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone” is a complex organic molecule that features a quinazoline core, a piperazine ring, and various substituents including bromine and chlorine atoms. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable precursor, such as 2-aminobenzonitrile, the quinazoline core can be constructed through cyclization reactions.
Bromination: Introduction of the bromine atom at the 6-position of the quinazoline ring using brominating agents like N-bromosuccinimide (NBS).
Amination: Coupling the quinazoline derivative with an aniline derivative to introduce the phenylamino group.
Piperazine Coupling: Reacting the intermediate with a piperazine derivative to form the final compound.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phenyl rings and piperazine moiety can be oxidized under strong oxidizing conditions.
Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce various functional groups at the halogen positions.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology
Due to its structural features, the compound might exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials, catalysts, or as a reagent in chemical processes.
Mécanisme D'action
The mechanism by which the compound exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Phenylquinazolin-2-yl)amine: Lacks the bromine and piperazine substituents.
(4-(2-Chlorophenyl)piperazin-1-yl)methanone: Lacks the quinazoline core.
6-Bromoquinazoline: Lacks the phenylamino and piperazine substituents.
Uniqueness
The uniqueness of “(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone” lies in its combination of a quinazoline core with both bromine and chlorine substituents, as well as the presence of a piperazine ring. This combination of features might confer unique biological activities and chemical reactivity.
Propriétés
IUPAC Name |
[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25BrClN5O/c32-23-12-15-27-25(20-23)29(21-6-2-1-3-7-21)36-31(35-27)34-24-13-10-22(11-14-24)30(39)38-18-16-37(17-19-38)28-9-5-4-8-26(28)33/h1-15,20H,16-19H2,(H,34,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURXCPARYSJXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)NC4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde](/img/structure/B2970134.png)


![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)
![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)
![2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride](/img/structure/B2970143.png)


